N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-nitrophenyl group, a methyl-linked furan-2-carboxamide moiety, and a sulfanyl-ethyl chain connected to a dihydropyrazole ring. The dihydropyrazole is further substituted with a 2,3-dimethoxyphenyl group and a thiophen-2-yl ring. Its synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N7O7S2/c1-43-24-7-3-6-21(29(24)44-2)23-16-22(26-9-5-15-46-26)35-37(23)28(39)18-47-31-34-33-27(17-32-30(40)25-8-4-14-45-25)36(31)19-10-12-20(13-11-19)38(41)42/h3-15,23H,16-18H2,1-2H3,(H,32,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKDWLNEQCQPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N7O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a multifaceted structure that incorporates various functional groups known for their biological activity. Its structural components include:
- Furan ring : Known for its potential pharmacological properties.
- Triazole moiety : Associated with anticancer and antifungal activities.
- Pyrazole and thiophene rings : Contributing to its biological versatility.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance:
-
Cell Proliferation Inhibition : Pyrazoles have shown significant inhibition of cell proliferation in various cancer cell lines including breast (MCF7), colon (HT29), and lung (A549) cancers .
Compound Cell Line IC50 (µM) Z13 MCF7 0.13 Z11 HT29 0.44 Z16 A549 15.6
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have highlighted the effectiveness of similar compounds against various bacterial strains and fungi .
Anti-inflammatory Activity
Research has indicated that derivatives containing the triazole structure can exhibit anti-inflammatory effects. For example, in vitro assays using egg albumin demonstrated significant inhibition of inflammation markers .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cancer progression, such as ERK1/2 and Abl kinases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:
- Study on Anticancer Efficacy : A study published in BMC Chemistry evaluated a series of pyrazole derivatives for their anticancer properties against various cell lines, reporting IC50 values ranging from 0.13 µM to 15.6 µM depending on the substituents present .
- Anti-inflammatory Assessment : Another study assessed the anti-inflammatory activity of related compounds using the egg albumin assay method, confirming significant reductions in inflammation markers at specific concentrations .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to interact with specific molecular targets involved in cancer cell proliferation and survival pathways.
- In Vitro Studies : Preliminary studies have shown promising results against various cancer cell lines, indicating potential for further development as an anticancer agent.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may inhibit specific enzymes associated with inflammatory responses, such as lipoxygenases. This positions it as a candidate for developing new anti-inflammatory drugs.
Pesticidal Activity
Compounds with similar structures have been investigated for their pesticidal properties. The incorporation of a triazole ring is known to enhance fungicidal activity:
- Field Trials : Initial field trials have shown efficacy against common agricultural pests and pathogens.
- Synthesis of Derivatives : Research into derivatives of this compound aims to improve selectivity and reduce toxicity to non-target organisms.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant growth inhibition in multiple cancer cell lines (e.g., SNB19) with mechanisms involving apoptosis induction. |
| Study 2 | Anti-inflammatory Effects | In silico studies indicated potential as a 5-lipoxygenase inhibitor; further in vitro validation required. |
| Study 3 | Pesticidal Efficacy | Field trials showed reduced pest populations compared to control; further testing needed for environmental impact assessment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
Compound [7–9] ():
These 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones share the 1,2,4-triazole backbone but differ in substituents. Key distinctions include:
- Substituent Effects: The target compound’s 4-nitrophenyl and furan-carboxamide groups contrast with the sulfonylbenzene and difluorophenyl groups in [7–9].
- Tautomerism : Unlike [7–9], which exist as thione tautomers (confirmed by νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands), the target compound’s triazole-thioether linkage prevents tautomeric shifts, stabilizing its structure .
Nitrothiophene Carboxamides ()
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :
- Structural Overlap : Both compounds feature nitro-substituted heterocycles (nitrothiophene vs. nitrophenyl) and carboxamide linkages.
- Bioactivity : The nitrothiophene derivative exhibits antibacterial activity, suggesting the nitro group’s role in targeting microbial enzymes. The target compound’s nitro group may similarly enhance interactions with redox-active biological systems .
Dihydropyrazole Derivatives ()
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide :
- Core Similarity : Both compounds incorporate a dihydropyrazole ring. The target compound’s 2,3-dimethoxyphenyl substituent may confer greater metabolic stability than the 4-methoxyphenyl group in the analogue due to steric hindrance .
- Functional Groups : The acetamide group in the analogue contrasts with the furan-carboxamide in the target compound, which could alter solubility and hydrogen-bonding capacity .
Furan-2-Carboxamide Derivatives ()
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide ():
- Substituent Comparison : The furan-carboxamide group in the target compound may exhibit stronger π-π stacking interactions than the thiophene-carboxamide in this analogue, influencing receptor binding .
- Synthetic Routes : Both compounds utilize carboxamide coupling reactions, but the target compound’s triazole-thioether linkage requires additional sulfanyl-ethyl chain formation steps .
Comparative Data Table
Key Findings and Implications
- Synthetic Complexity : Its synthesis mirrors methods for triazole-thioether derivatives but requires precise control over substituent introduction to avoid side reactions .
- Bioactivity Potential: Analogues with nitro or carboxamide groups show antibacterial and enzyme-inhibitory properties, suggesting the target compound could be optimized for similar applications .
Q & A
Basic: What are the optimal synthetic routes for constructing the triazole-pyrazole core in this compound?
The triazole-pyrazole hybrid structure can be synthesized via cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones or through copper-catalyzed azide-alkyne cycloaddition (CuAAC). demonstrates the use of diaryliodonium salts for regioselective N-acylation of heterocycles, which can be adapted for introducing the 4-nitrophenyl and thiophen-2-yl substituents . highlights triazenylpyrazole precursors as intermediates for functionalizing triazole rings, suggesting a stepwise assembly of the core with controlled sulfanyl group incorporation . Key parameters include temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst loading (5 mol% CuI for CuAAC).
Basic: Which spectroscopic and crystallographic techniques are recommended for structural validation?
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the dimethoxyphenyl and thiophene moieties .
- X-ray crystallography : Single-crystal analysis (e.g., as in ) confirms the stereochemistry of the dihydropyrazole ring and the spatial arrangement of the nitro group .
- HRMS : Validate molecular weight (±2 ppm accuracy) and fragment patterns, particularly for the sulfanyl-ethyl linker .
Advanced: How does the nitro group at the 4-position of the phenyl ring influence bioactivity?
The nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to redox-sensitive targets (e.g., nitroreductases). Comparative studies in on analogous dihydropyridines show that nitro substituents improve antiproliferative activity by 3–5-fold compared to methoxy groups . Methodologically, substituent effects can be probed via:
- SAR studies : Synthesize analogs with –NO2, –NH2, and –CF3 groups.
- Docking simulations : Use AutoDock Vina to model interactions with active sites (e.g., cytochrome P450 isoforms) .
Advanced: How can researchers resolve contradictions in reported biological activities of triazole-containing analogs?
Contradictions often arise from variations in assay conditions or off-target effects. notes divergent antimicrobial results for thiadiazole vs. triazole derivatives . To address this:
- Standardized assays : Use CLSI guidelines for MIC determinations.
- Meta-analysis : Pool data from , and 10 to identify trends in substituent-driven activity .
- Selectivity profiling : Screen against kinase panels to rule out promiscuous binding .
Basic: What protocols ensure purity and stability during storage?
- HPLC : Use a C18 column (ACN/water gradient) to monitor degradation products; target ≥98% purity .
- Stability testing : Store at –20°C under argon; assess hydrolytic stability at pH 7.4 (PBS) and 37°C over 72 hours .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to optimize lyophilization conditions .
Advanced: What computational methods predict target interactions for this compound?
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., with GROMACS) to assess binding stability over 100 ns trajectories .
- QM/MM : Calculate charge distribution across the nitro group and furan ring using Gaussian09 to identify reactive hotspots .
- Pharmacophore modeling : Align with ’s thiazole-acetamide scaffold to prioritize kinase targets .
Basic: How to optimize reaction yields for the sulfanyl-ethyl linker?
- Thiol-ene click chemistry : Use UV initiation (365 nm) with DMPA photoinitiator for 85–90% yield .
- Protecting groups : Temporarily mask the furan carbonyl with tert-butyldimethylsilyl (TBS) to prevent side reactions during sulfanyl incorporation .
Advanced: What mechanistic insights explain the dihydropyrazole ring’s conformational flexibility?
’s crystallographic data shows that the dihydropyrazole adopts a half-chair conformation, stabilized by intramolecular H-bonding between the pyrazole N–H and the furan carbonyl . To probe flexibility:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
